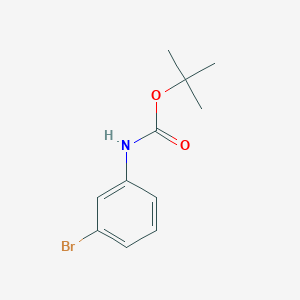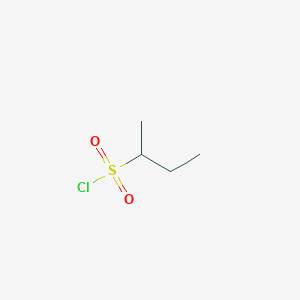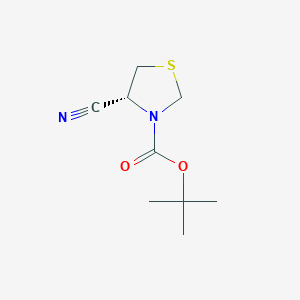
7-amino-2H-1,4-benzoxazin-3(4H)-one
概要
説明
7-Amino-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that serves as a crucial intermediate in the synthesis of various compounds, including herbicides and anticonvulsant agents. The structure of this compound is characterized by a benzoxazinone core with an amino group at the 7th position. This structure is a common motif in several synthetic derivatives that exhibit a range of biological activities and applications in different fields such as agriculture and medicine.
Synthesis Analysis
The synthesis of derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one involves various chemical reactions. For instance, the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the herbicide flumioxazin, is achieved through the hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. This process yields a high product yield and purity under optimized conditions, including a reaction temperature of 80°C and a hydrogen pressure of 6 MPa . Additionally, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, is performed by condensing α-keto-acids with 2-amino-5-dimethylaminophenol . Furthermore, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones with anticonvulsant properties are synthesized starting from 2-amino-5-nitrophenol .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various analytical techniques such as elementary analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The crystal structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, reveals intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives is diverse. For example, the 7-dimethylamino derivatives can undergo further condensation with aromatic aldehydes to form styryl dyes, and these can be opened by hydrochloric acid in ethanolic solution to yield benzalketoacid ethyl esters . The anticonvulsant derivatives are evaluated for their biological activity through various pharmacological tests, indicating the potential for these compounds to interact with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents on the benzoxazinone core affects their solubility, reactivity, and biological activity. For instance, the introduction of a fluorobenzylamino group at the 7th position significantly enhances the anticonvulsant activity of the compound . The crystalline structure and density of related triazolo-triazinone derivatives provide insights into the solid-state properties of these compounds .
科学的研究の応用
Phytochemical Properties and Agronomic Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as 7-amino-2H-1,4-benzoxazin-3(4H)-one, are of significant interest due to their presence in the Poaceae family of plants. They exhibit various biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties are highly valued for their potential agronomic utility. Research has focused on their synthesis, degradation, and the ecological role of their degradation products in chemical defense mechanisms (Macias et al., 2006).
Ecological Role and Bioactivity
The ecological behavior of plants producing benzoxazinones, such as 7-amino-2H-1,4-benzoxazin-3(4H)-one, is influenced by the degradation of these compounds. Studies have shown a wide range of bioactivity, including phytotoxic, antifungal, and antimicrobial effects, which have been exploited in the development of natural herbicide models and pharmaceuticals. The chemical simplicity and accessibility of the benzoxazinone skeleton make it a promising source of bioactive compounds (Macias et al., 2009).
Synthesis and Derivatives
Research has been conducted on the synthesis of various derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one for different applications. This includes the synthesis of aza and thio analogues of natural products, which have potential implications in medicinal chemistry and other scientific fields (Kluge & Sicker, 1996).
Pharmaceutical Applications
Some derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized for pharmaceutical use, particularly as anticonvulsant agents. For instance, the study of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed promising results in anticonvulsant activity, indicating the potential for developing new medications (Piao et al., 2008).
Analytical Methodologies and Ecotoxicology
The advancement in analytical methodologies and understanding the ecotoxicologic effects of these compounds is crucial. This includes assessing the toxicity on target and non-target organisms and understanding the degradation kinetics, which are pivotal in evaluating the environmental impact and potential applications of these compounds in various fields (Macias et al., 2009).
Safety And Hazards
The safety data sheet for 7-Amino-2H-1,4-benzoxazin-3(4H)-one indicates that it is an irritant . The compound has hazard statements H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
7-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXDTHZHJTTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949088 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26215-14-5 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)

